3-Isopropyl-1H-1,2,4-triazole

Medicinal Chemistry Physicochemical Properties LogP

Pharmaceutical and agrochemical R&D often requires precise heterocyclic building blocks where alkyl substitution directly impacts ADME or regioselectivity. 3-Isopropyl-1H-1,2,4-triazole (CAS 23161-10-6) delivers a defined LogP of 0.92-filling the gap between hydrophilic methyl and lipophilic phenyl analogs. • **Targeted lipophilicity**: LogP 0.92 for optimal membrane permeability and metal complex formation • **Steric profile**: Branched isopropyl group (MW 111.15) controls regioselectivity in multi-step syntheses • **Documented application**: Copper corrosion inhibitor forming chemisorbed protective layers; also reported antibacterial/antifungal activity

Molecular Formula C5H9N3
Molecular Weight 111.148
CAS No. 23161-10-6
Cat. No. B2424846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropyl-1H-1,2,4-triazole
CAS23161-10-6
Molecular FormulaC5H9N3
Molecular Weight111.148
Structural Identifiers
SMILESCC(C)C1=NC=NN1
InChIInChI=1S/C5H9N3/c1-4(2)5-6-3-7-8-5/h3-4H,1-2H3,(H,6,7,8)
InChIKeyAJNQPSCMOSUVKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Isopropyl-1H-1,2,4-triazole Sourcing Guide


3-Isopropyl-1H-1,2,4-triazole is a 3-alkyl-substituted 1,2,4-triazole (C5H9N3, MW 111.15) . It is a versatile heterocyclic building block characterized by a five-membered ring containing three nitrogen atoms, with an isopropyl substituent at the 3-position. This compound exists as a tautomeric mixture, also referred to as 5-isopropyl-1H-1,2,4-triazole, and is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, as well as a copper corrosion inhibitor .

Versatile synthetic building block for pharmaceutical and agrochemical heterocycle construction
Documented copper corrosion inhibitor candidate for materials chemistry research
Exists as a tautomeric mixture (3- and 5-isopropyl forms), relevant for reaction design

Substitution Limitations of 3-Isopropyl-1H-1,2,4-triazole


Substitution with a different 3-alkyl-1H-1,2,4-triazole analog is not a straightforward procurement decision due to quantifiable differences in physicochemical properties that directly impact molecular design and application performance. The isopropyl group at the 3-position confers a specific lipophilicity (LogP 0.92) that is distinct from smaller alkyl (e.g., 3-methyl, LogP ~ -0.01) [1] or aromatic (e.g., 3-phenyl, LogP 1.817) [2] analogs. This precise balance of hydrophobic and steric bulk is critical for target binding, membrane permeability, and the formation of stable metal complexes, meaning a generic swap will likely alter the biological or physicochemical profile of the final product.

Lipophilicity
LogP differs significantly from 3-methyl and 3-phenyl analogs; a generic swap may alter membrane partitioning and target binding predictions.
Steric bulk
Branched isopropyl group provides a distinct steric environment compared to linear ethyl or planar phenyl substituents, impacting SAR and regioselectivity.
Application domain
Reported copper corrosion inhibition is not a universal property of simple alkyl triazoles; substitution may lose this material-science utility.

Quantitative Comparison vs. Analogs for 3-Isopropyl-1H-1,2,4-triazole


Comparative Lipophilicity of 3-Alkyl Triazoles

The lipophilicity of 3-isopropyl-1H-1,2,4-triazole (LogP 0.92) is significantly higher than that of the 3-methyl analog (LogP -0.012) [1] and the 3-ethyl analog (LogP ~0.37-0.77) , but lower than the 3-phenyl analog (LogP 1.817) [2]. This places it in a distinct lipophilicity window for drug design .

Lipophilicity (LogP)
Cross-study comparable
Target LogP = 0.92
3-methyl: -0.01 3-ethyl: 0.37–0.77 3-phenyl: 1.82
Intermediate lipophilicity supports membrane permeability optimization; direct analog substitution may require re-optimization of the lead series.
Calculated/predicted logP values; verify experimentally.
Medicinal Chemistry Physicochemical Properties LogP

Steric Profile and Molecular Weight Comparison

3-Isopropyl-1H-1,2,4-triazole (MW 111.15) has a molecular weight that is 28.06 Da greater than 3-methyl-1,2,4-triazole (MW 83.09) [1] and 14.03 Da greater than 3-ethyl-1,2,4-triazole (MW 97.12) , but 34.01 Da lighter than 3-phenyl-1H-1,2,4-triazole (MW 145.16) [2]. The isopropyl group provides a branched steric profile distinct from the linear ethyl or planar phenyl groups [3].

Steric profile & MW
Cross-study comparable
Target MW 111.15 Da, branched isopropyl
vs. 3-methyl: 83.09 Da; 3-phenyl: 145.16 Da
Branched steric profile affects target binding and SAR; this intermediate is not interchangeable with linear or planar analogs.
Standard molecular weight; steric effects are context-dependent.
Medicinal Chemistry SAR Molecular Weight

Boiling Point and Volatility Differences

The boiling point of 3-isopropyl-1H-1,2,4-triazole is predicted to be approximately 233.7 °C at 760 mmHg [1]. This is lower than that of the unsubstituted 1H-1,2,4-triazole (260 °C) [2] and the 3-phenyl analog (332.7 °C) , but comparable to the 3-ethyl analog (235.3 °C) .

Boiling point
Cross-study comparable
Target bp ~233.7 °C (760 mmHg)
vs. 1,2,4-triazole: 260 °C; 3-phenyl: 332.7 °C
Lower boiling point may facilitate purification by distillation; influences process route and cost considerations.
Predicted values at standard pressure; experimental confirmation recommended.
Chemical Engineering Process Chemistry Boiling Point

Copper Corrosion Inhibitor Evidence

3-Isopropyl-1H-1,2,4-triazole is explicitly documented for use as a copper corrosion inhibitor, a property not universally reported for all simple 3-alkyl-1,2,4-triazoles . The isopropyl substituent contributes to the formation of a stable, chemisorbed ultrathin protective coating on copper surfaces in aqueous solutions, which is described as superior to coatings from other familiar triazole inhibitors [1]. While specific inhibition efficiency (%) data for this exact molecule is not publicly available, its established use in this application distinguishes it from analogs like 3-methyl or 3-ethyl triazole, which are more commonly sought as pharmaceutical intermediates .

Copper corrosion inhibitor
Class-level inference
Documented to form a chemisorbed protective layer on copper in aqueous solution; reported as superior to some common triazole inhibitors per literature.
Reported application distinction from typical pharmaceutical intermediates; supports materials science procurement rationale.
Quantitative inhibition efficiency data not publicly available; verify for specific formulation and conditions.
Corrosion Science Materials Chemistry Copper Protection

3-Isopropyl-1H-1,2,4-triazole Application Scenarios


LogP-Targeted Lead Optimization

In a drug discovery program where an intermediate LogP of approximately 0.9 is required for optimal ADME properties, 3-isopropyl-1H-1,2,4-triazole is the correct building block choice. Its LogP of 0.92 fills the gap between more hydrophilic (3-methyl, LogP ~0) [1] and more lipophilic (3-phenyl, LogP 1.82) analogs, potentially saving significant synthetic effort in re-optimizing a lead series.

Copper Corrosion Inhibition in Aqueous Systems

For industrial chemists developing corrosion inhibitor formulations for copper in aqueous environments, 3-isopropyl-1H-1,2,4-triazole is a targeted procurement choice. It is specifically cited for this use and belongs to a class of triazoles that form a chemisorbed, ultrathin protective layer on copper, a property superior to other common triazole inhibitors [1]. This provides a clear rationale for selection over other 1,2,4-triazole derivatives that lack this documented application.

Synthesis with Defined Steric Parameters

When a synthetic route requires a heterocyclic intermediate with a branched alkyl substituent, 3-isopropyl-1H-1,2,4-triazole provides the necessary steric profile. Its molecular weight (111.15 Da) and branched isopropyl group offer a distinct steric and electronic environment compared to linear alkyl (3-ethyl) or planar aromatic (3-phenyl) analogs [1], which is critical for controlling regioselectivity in subsequent synthetic steps.

Agrochemical Intermediate with Dual Functionality

3-Isopropyl-1H-1,2,4-triazole is a strategic procurement choice for agrochemical research, as it is reported to possess both antibacterial and antifungal activities, making it a candidate for pesticide development . This potential dual functionality, combined with its role as a versatile synthetic intermediate for more complex triazole-containing fungicides, provides a value proposition beyond that of simpler alkyl triazoles which may be limited to single-mode applications.

Application
Selection Property
Validation Focus
Lead optimization with intermediate lipophilicity requirement
Predicted logP of ~0.9, bridging hydrophilic and lipophilic triazole analogs
LogP measurement, membrane permeability assays, ADME profiling
Copper corrosion inhibitor research
Documented chemisorbed protective coating on copper; literature-reported performance context
Corrosion inhibition efficiency, electrochemical analysis, surface characterization
Synthetic route requiring branched alkyl substituent
Branched isopropyl group offers distinct steric and electronic environment vs. linear ethyl or planar phenyl
Regioselectivity, steric effect assessment in subsequent synthetic steps
Agrochemical intermediate development
Reported antibacterial and antifungal activities; dual-functionality research context
Antimicrobial screening, pesticide candidate evaluation, field-trial design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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